6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Overview
Description
6-Bromo-3-chloro-2,4-difluorobenzaldehyde is a versatile chemical compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde are likely to be benzylic halides . These targets play a crucial role in various chemical reactions, including nucleophilic substitution and oxidation .
Mode of Action
This compound interacts with its targets through nucleophilic substitution and oxidation . The compound’s bromine, chlorine, and fluorine atoms can participate in these reactions, leading to changes in the target molecules .
Biochemical Pathways
It’s known that benzylic halides, the compound’s likely targets, are involved inSN1 and SN2 pathways . These pathways are essential for various biochemical reactions, including the synthesis of complex organic molecules .
Pharmacokinetics
The compound’sfluorine atoms could potentially enhance its bioavailability, as fluorine is known to increase the acidity of drugs, thereby enhancing their absorption and distribution .
Result of Action
The compound’s ability to participate in nucleophilic substitution and oxidation reactions suggests that it could potentiallyalter the structure of target molecules , leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as combustible and acutely toxic , suggesting that it should be handled with care to ensure safety . Furthermore, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
The synthesis of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-chloro-2,4-difluorobenzaldehyde using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
6-Bromo-3-chloro-2,4-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and specific solvents to control the reaction environment and achieve the desired products .
Scientific Research Applications
6-Bromo-3-chloro-2,4-difluorobenzaldehyde is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.
Comparison with Similar Compounds
6-Bromo-3-chloro-2,4-difluorobenzaldehyde can be compared with similar compounds such as:
2,6-Difluorobenzaldehyde: Lacks the bromine and chlorine atoms, making it less reactive in certain substitution reactions.
4-Bromo-2,3-difluorobenzaldehyde: Similar structure but with different positioning of halogen atoms, affecting its reactivity and applications.
Properties
IUPAC Name |
6-bromo-3-chloro-2,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDSVOIFMRTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271607 | |
Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-22-7 | |
Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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